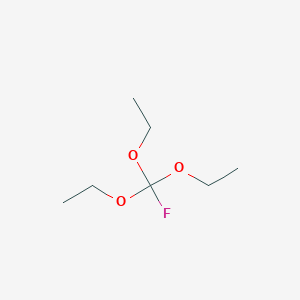
(Diethoxyfluoromethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diethoxyfluoromethoxy)ethane is an organic compound characterized by the presence of ethoxy, fluoromethoxy, and ethane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyfluoromethoxy)ethane typically involves the reaction of ethoxy and fluoromethoxy precursors under controlled conditions. One common method is the nucleophilic substitution reaction where an ethoxy group is introduced to a fluoromethoxyethane backbone. The reaction conditions often include the use of a base such as sodium ethoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(Diethoxyfluoromethoxy)ethane can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, where the ethoxy or fluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents such as thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alkanes or alcohols.
Scientific Research Applications
(Diethoxyfluoromethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ethoxy and fluoromethoxy groups into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (Diethoxyfluoromethoxy)ethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and fluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Comparison with Similar Compounds
Similar Compounds
Diethoxymethane: Similar in structure but lacks the fluoromethoxy group.
Fluoromethoxyethane: Contains the fluoromethoxy group but lacks the ethoxy groups.
Dimethoxyethane: Contains two methoxy groups instead of ethoxy and fluoromethoxy groups.
Uniqueness
(Diethoxyfluoromethoxy)ethane is unique due to the presence of both ethoxy and fluoromethoxy groups, which confer distinct chemical and physical properties. This combination allows for versatile applications and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C7H15FO3 |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
[diethoxy(fluoro)methoxy]ethane |
InChI |
InChI=1S/C7H15FO3/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3 |
InChI Key |
CZIJRHCRAWPBFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)(OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















